AS2521780

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

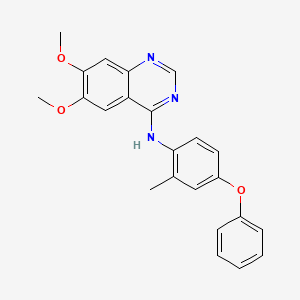

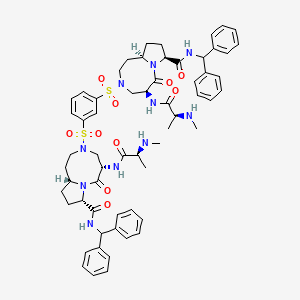

AS2521780 is a novel PKCθ selective inhibitor with an IC50 of 0.48 nM . It exerts potent inhibition of recombinant human PKCθ enzyme activity . AS2521780 suppresses CD3/CD28-induced Interleukin-2 (IL-2) gene transcription in Jurkat T cells and proliferation of human primary T cells . It also suppresses concanavalin A-induced cytokine production by rat splenocytes and monkey peripheral blood mononuclear cells with similar potency .

Molecular Structure Analysis

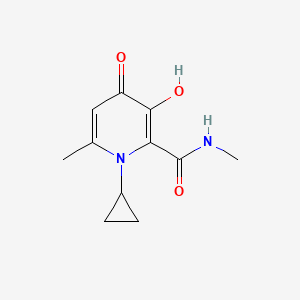

The molecular weight of AS2521780 is 547.76 . Its formula is C30H41N7OS . The CAS number is 1214726-89-2 .Chemical Reactions Analysis

AS2521780 exerts potent inhibition of recombinant human PKCθ enzyme activity . It suppresses CD3/CD28-induced Interleukin-2 (IL-2) gene transcription in Jurkat T cells and proliferation of human primary T cells . It also suppresses concanavalin A-induced cytokine production by rat splenocytes and monkey peripheral blood mononuclear cells with similar potency .Physical And Chemical Properties Analysis

The molecular weight of AS2521780 is 547.76 . Its formula is C30H41N7OS . The CAS number is 1214726-89-2 .Scientific Research Applications

Translational Research in Healthcare

- Overview : The significance of basic research in healthcare sciences is highlighted, emphasizing its role in exploring physiological processes and pathophysiological mechanisms. This paper discusses the importance of translating these findings into clinical practice, a process known as 'translational research' (Grady, 2010).

Data Sharing in Scientific Research

- Data Practices : This study explores the practices and perceptions of scientists regarding data sharing, a crucial part of the scientific method. It highlights various barriers to data sharing, including time constraints and lack of funding, and underscores the need for better support in data management (Tenopir et al., 2011).

The Role of Science in Society

- Scientific Impact : This address emphasizes the dual role of scientific research in unraveling the mysteries of the universe and creating technologies for humanity's benefit. It also touches on the need for a balance between scientific discovery and technological application (Press, 2013).

Innovation and Social Concerns in Science

- Ethical Considerations : This paper explores how the research process can address social concerns, particularly in controversial areas like genetics and stem cell research. It suggests that shaping technological trajectories must include considering the societal implications of scientific research (Schuurbiers & Fisher, 2009).

Scientific Data Mining and Knowledge Discovery

- Data Analysis Techniques : The evolution of data storage and analysis techniques in various fields of science, such as biology, chemistry, and physics, is discussed here. This paper emphasizes the role of statistical, computational, and machine learning techniques in scientific discovery (Gaber, 2009).

Mechanism of Action

properties

CAS RN |

1214726-89-2 |

|---|---|

Product Name |

AS2521780 |

Molecular Formula |

C30H41N7OS |

Molecular Weight |

547.77 |

IUPAC Name |

4-({[(1R,3R,4s,5S)-4-{[(trans-4-Hydroxycyclohexyl) methyl]amino}adamantan-1-yl]methyl}amino)-2-({[2-(methylsulfanyl)pyridin-3-yl]methyl}amino)pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C30H41N7OS/c1-39-28-21(3-2-8-32-28)16-34-29-35-17-24(14-31)27(37-29)36-18-30-11-20-9-22(12-30)26(23(10-20)13-30)33-15-19-4-6-25(38)7-5-19/h2-3,8,17,19-20,22-23,25-26,33,38H,4-7,9-13,15-16,18H2,1H3,(H2,34,35,36,37)/t19-,20?,22-,23+,25-,26+,30+ |

InChI Key |

YMYFRDZTZVZUPF-BTBPLRBESA-N |

SMILES |

N#CC1=CN=C(NCC2=CC=CN=C2SC)N=C1NC[C@]34C[C@]5([H])[C@H](NC[C@H]6CC[C@H](O)CC6)[C@@](C4)([H])CC(C5)C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

AS-2521780; AS 2521780; AS2521780 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-3-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8-dimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-2-[(2S)-2-(methylamino)propanoyl]-1-[(2S,3S)-3-methyl-2-(methylamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605543.png)